Heptadecan-9-yl 8-bromooctanoate is a chemical compound classified as a lipid. It is primarily used in the synthesis of lipid nanoparticles, which are significant in drug delivery systems, particularly for messenger ribonucleic acid (mRNA) therapeutics. The compound's structure features a long hydrophobic tail derived from heptadecan-9-ol and a reactive brominated octanoate moiety.
This compound falls under the category of lipid compounds and is classified as an amino lipid. Amino lipids play a crucial role in forming lipid nanoparticles that encapsulate nucleic acids for therapeutic applications.
The synthesis of heptadecan-9-yl 8-bromooctanoate involves a straightforward esterification reaction between heptadecan-9-ol and 8-bromooctanoic acid. This process can be conducted under various conditions, typically employing organic solvents such as dichloromethane or hexanes to facilitate the reaction .
Heptadecan-9-yl 8-bromooctanoate has a molecular formula of C25H47BrO2 and a molecular weight of approximately 459.57 g/mol. Its structure consists of:
The structural representation can be summarized as follows:
This illustrates the linkage between the fatty acid and the alcohol component, critical for its lipid characteristics.
Heptadecan-9-yl 8-bromooctanoate can participate in various chemical reactions typical of lipids, including:
The reactivity of the bromine atom allows for further functionalization, enabling it to participate in nucleophilic substitution reactions, which can modify its properties or enhance its functionality in drug delivery systems.
Heptadecan-9-yl 8-bromooctanoate functions primarily as a component in lipid nanoparticles that encapsulate mRNA for therapeutic applications. The mechanism involves:
Studies have shown that lipid nanoparticles containing this compound improve mRNA delivery efficiency compared to traditional methods, enhancing pharmacological effects and safety profiles in vivo .
Relevant data include melting points, boiling points, and specific gravity measurements that are essential for practical applications but may vary based on purity and environmental conditions.
Heptadecan-9-yl 8-bromooctanoate is primarily used in:
Heptadecan-9-yl 8-bromooctanoate (CAS 2089253-22-3) is synthesized through sequential esterification and bromination reactions. The primary route involves the condensation of 9-heptadecanol with 8-bromooctanoyl chloride under Schotten-Baumann conditions. This reaction proceeds in anhydrous dichloromethane with triethylamine as an acid scavenger, achieving yields exceeding 85% at ambient temperature [1] [9]. Alternative pathways employ carbodiimide-mediated coupling, where 8-bromooctanoic acid is activated by N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine before reacting with the aliphatic alcohol precursor [3].
Purification presents unique challenges due to the molecule’s amphiphilic nature and bromine reactivity. Industrial-scale processes employ silica gel chromatography followed by low-temperature crystallization from acetone/hexane mixtures to obtain ≥97.0% purity, as verified by reverse-phase HPLC and nuclear magnetic resonance spectroscopy [1]. The molecular structure (C₂₅H₄₉BrO₂, MW 461.56 g/mol) features a C17 hydrocarbon chain esterified to an 8-carbon bromoalkanoate, creating an asymmetric lipid with a polar bromine terminus and extended hydrophobic domain [1] [3]. This configuration enables dual functionality: membrane integration via the alkyl chain and chemical derivatization at the bromine site.
Table 1: Comparative Analysis of Synthetic Methods
Method | Reaction Conditions | Yield (%) | Purity Achievable | Key Advantages |
---|---|---|---|---|
Schotten-Baumann | 0-5°C, anhydrous CH₂Cl₂ | 85-92 | ≥97.0% | Rapid reaction, minimal side products |
Carbodiimide Coupling | RT, 24h, DMF solvent | 78-85 | ≥95.5% | Mild conditions, avoids acid chlorides |
Enzymatic Esterification | 40°C, lipase catalyst, 72h | 65-75 | ≥90.0% | Green chemistry approach, stereoselective |
The terminal bromine of Heptadecan-9-yl 8-bromooctanoate serves as an activation site for nucleophilic substitution reactions, enabling covalent integration into lipid nanoparticles. Primary amine-containing ligands undergo efficient SN₂ displacement in dimethyl sulfoxide at 60°C, forming stable alkylamine linkages critical for targeting moieties [8]. Thiol-mediated conjugation via thioether formation demonstrates particular utility in crosslinked nanostructures, where thiol-functionalized phospholipids react with the bromoalkanoate under nitrogen atmosphere, minimizing disulfide formation [4] [9].
PEGylation strategies employ α,ω-bis-amine poly(ethylene glycol) to create amphiphilic derivatives. These PEG-lipid conjugates self-assemble into sterically stabilized nanoparticles with reduced macrophage clearance. Kinetic studies reveal complete bromine displacement occurs within 4 hours using 5-fold molar excess of mPEG₅₀₀₀-NH₂ in chloroform/triethylamine (9:1 v/v), confirmed by the disappearance of the 590 cm⁻¹ C-Br infrared absorption band [8] [9]. Additional functionalization pathways include:
Table 2: Functionalization Applications in Lipid Nanoparticle Systems
Derivatization Reaction | Product Functionality | Application in Nanoparticles | Assembly Impact |
---|---|---|---|
Amine Displacement | Ligand conjugation (e.g., peptides) | Targeted drug delivery | Enhanced cellular specificity |
Thioether Formation | Bioconjugation handles | Stable crosslinked membranes | Improved particle integrity |
PEGylation | Hydrophilic polymer shielding | Stealth nanoparticles | Prolonged systemic circulation |
Azide Installation | Click chemistry partner | Modular post-assembly modification | Tunable surface functionality |
The bromine atom in Heptadecan-9-yl 8-bromooctanoate uniquely facilitates three critical nanoparticle engineering processes: cryo-EM contrast enhancement, controlled crosslinking, and catalytic esterification. Brominated lipids serve as cryo-EM probes due to bromine’s high electron scattering cross-section (5.4 times greater than carbon). This property enables direct visualization of lipid positioning within membrane nanotubes, revealing structural asymmetries induced by membrane-remodeling proteins like ESCRT-III [2]. Molecular dynamics simulations demonstrate that bromine’s van der Waals radius (1.85 Å) creates subtle packing disruptions that permit polyunsaturated lipid tail penetration into hydrophobic defects—phenomena critical for membrane curvature generation during fission events [2].
In crosslinking applications, bromine’s leaving group ability enables:
Bromine also catalyzes ester interchange reactions during nanoparticle formulation. Under mild heating (50°C), the bromide anion catalyzes transesterification between lipid esters and hydroxyl groups, enabling in situ generation of new lipid species without additional catalysts. This reactivity is exploited to create gradient-composition nanoparticles where brominated lipids gradually convert to hydroxylated derivatives, modulating degradation kinetics [4] [8]. Spectroscopic analysis confirms bromine’s catalytic role through the observation of a bromoalkoxide intermediate at 1670 cm⁻¹ in Fourier-transform infrared spectroscopy time-course studies [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9